molecular formula C11H11BrO3 B1407203 Methyl 2-(2-bromophenyl)-3-oxobutanoate CAS No. 1243144-97-9

Methyl 2-(2-bromophenyl)-3-oxobutanoate

Cat. No. B1407203
Key on ui cas rn: 1243144-97-9
M. Wt: 271.11 g/mol
InChI Key: KWNLLHXMARGDDM-UHFFFAOYSA-N
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Patent
US09085583B2

Procedure details

A round bottomed flask was charged with a magnetic stir bar and methyl 2-(2-bromophenyl)acetate (25 g, 109 mmol) and THF (50 mL). This solution was cooled to −78° C. before drop wise addition of a 1M solution of LiHMDS in THF (218 ml, 218 mmol). The reaction was stirred for 30 min at −78° C. before addition of 1-(1H-imidazol-1-yl)ethanone (14.42 g, 131 mmol) dissolved in a mixture of THF:DMF (112 mL THF, 24 mL DMF). The solution was stirred for 1 h before quenching with sat'd aqueous NH4Cl (˜250 mL) and diluting with EtOAc. The layers were separated and the aqueous phase was extracted with EtOAc (˜2×250 mL). The combined organic extract was washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. The crude residue was purified via silica gel chromatography using an eluent of ethyl acetate/hexanes (10:1) to afford methyl 2-(2-bromophenyl)-3-oxobutanoate (32.5 g, 102 mmol, 93% yield).
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
218 mL
Type
solvent
Reaction Step Two
Quantity
14.42 g
Type
reactant
Reaction Step Three
Name
Quantity
112 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([O:11][CH3:12])=[O:10].[Li+].C[Si]([N-][Si](C)(C)C)(C)C.N1([C:28](=[O:30])[CH3:29])C=CN=C1.CN(C=O)C>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([C:28](=[O:30])[CH3:29])[C:9]([O:11][CH3:12])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)CC(=O)OC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
218 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
14.42 g
Type
reactant
Smiles
N1(C=NC=C1)C(C)=O
Step Four
Name
Quantity
112 mL
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A round bottomed flask was charged with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
before quenching with sat'd aqueous NH4Cl (˜250 mL)
ADDITION
Type
ADDITION
Details
diluting with EtOAc
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (˜2×250 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified via silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C(C(=O)OC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 102 mmol
AMOUNT: MASS 32.5 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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